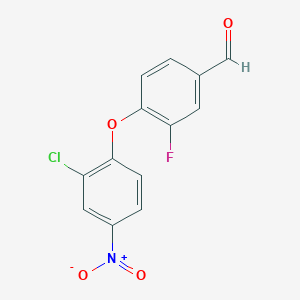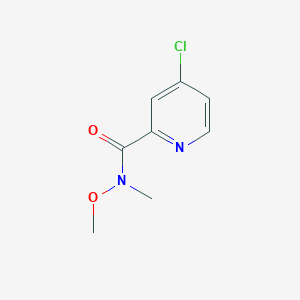
N-甲基-2,3-二氢-1H-吲哚-6-磺酰胺
描述
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 . Indoles, such as this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .
Synthesis Analysis
The synthesis of “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” involves using 1H-indole-2-carboxylic acid as a starting material . The structure of all synthesized sulfonamide-based indole derivatives was confirmed by 1H NMR and LCMS Spectroscopy .Molecular Structure Analysis
The InChI code for “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” is1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 . Chemical Reactions Analysis
Indole derivatives, such as “N-methyl-2,3-dihydro-1H-indole-6-sulfonamide”, are important types of molecules and natural products. They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .Physical And Chemical Properties Analysis
“N-methyl-2,3-dihydro-1H-indole-6-sulfonamide” has a molecular weight of 212.27 . More specific physical and chemical properties are not available in the search results.科学研究应用
磺酰胺抑制剂及其应用
磺酰胺抑制剂在治疗和研究中的应用
磺酰胺类化合物,包括 N-甲基-2,3-二氢-1H-吲哚-6-磺酰胺,由于其抑菌特性,已被广泛用于治疗细菌感染和其他疾病。它们的应用已扩展到包括在癌症治疗中作为抗病毒剂对抗 HIV,以及治疗阿尔茨海默病。这些应用的广泛性突显了该化合物在解决各种健康状况方面的多功能性,而不仅仅是其作为抗生素的传统用途 (Gulcin & Taslimi, 2018).
磺酰胺在抗肿瘤和抗青光眼中的应用
最近的研究重点关注了磺酰胺在抗肿瘤和抗青光眼中的应用潜力。它们参与抑制肿瘤生长至关重要的酶和降低青光眼患者眼内压的事实证明了它们除了抗菌活性之外的显著治疗潜力。这些进展表明人们对磺酰胺用于解决癌症和青光眼等复杂疾病持续感兴趣 (Carta, Scozzafava, & Supuran, 2012).
环境影响和分析
除了治疗应用之外,磺酰胺在环境中的存在及其对人类健康的影响一直是一个不断发展的研究领域。研究这些化合物环境持久性和其促进抗菌素耐药性的潜力的研究强调了小心管理其使用和处置的必要性。此外,检测环境样品中磺酰胺的分析方法的进步对于监测它们的传播和影响至关重要 (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
未来方向
作用机制
Target of Action
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , playing a crucial role in cell biology . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that indole derivatives may affect a variety of biochemical pathways.
Result of Action
Indole derivatives are known for their broad-spectrum biological activities , suggesting that they may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nature of these interactions often involves the binding of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form hydrogen bonds with amino acid residues in proteins, further influencing their function .
Cellular Effects
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide affects various cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating these pathways, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can induce cell cycle arrest or promote cell death in certain cell types. Furthermore, this compound can alter gene expression, leading to changes in cellular metabolism and function .
Molecular Mechanism
The molecular mechanism of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide involves its binding to specific biomolecules. This binding can result in the inhibition or activation of enzymes, depending on the context. For example, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can inhibit certain kinases, which are enzymes that phosphorylate other proteins, thereby affecting signal transduction pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can have sustained effects on cellular function, particularly in in vitro models. Its degradation products may also have biological activity, which needs to be considered in experimental designs .
Dosage Effects in Animal Models
The effects of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide vary with different dosages in animal models. At low doses, this compound can have therapeutic effects, such as reducing inflammation or inhibiting tumor growth. At high doses, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of dose optimization in preclinical studies .
Metabolic Pathways
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide .
Transport and Distribution
Within cells and tissues, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. Additionally, this compound can accumulate in certain tissues, depending on its affinity for specific cellular components .
Subcellular Localization
The subcellular localization of N-methyl-2,3-dihydro-1H-indole-6-sulfonamide is an important factor in its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, N-methyl-2,3-dihydro-1H-indole-6-sulfonamide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .
属性
IUPAC Name |
N-methyl-2,3-dihydro-1H-indole-6-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c1-10-14(12,13)8-3-2-7-4-5-11-9(7)6-8/h2-3,6,10-11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLCMZSARFTYBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC2=C(CCN2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![({3,5-Dimethyl-4-[(4-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455334.png)
![({3,5-Dimethyl-4-[(3-methylphenyl)methoxy]phenyl}methyl)(methyl)amine hydrochloride](/img/structure/B1455335.png)







![Spiro[2.5]octan-6-amine](/img/structure/B1455347.png)

![3-[(Cyclohexanesulfinyl)methyl]aniline](/img/structure/B1455349.png)
